trans-2-Octenoic acid

Descripción general

Descripción

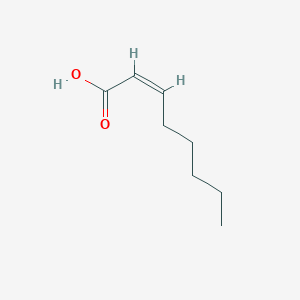

El ácido (E)-oct-2-enoico es un metabolito endógeno, lo que significa que se produce naturalmente dentro de los organismos. Es un tipo de ácido carboxílico α,β-insaturado, caracterizado por la presencia de un doble enlace entre el segundo y tercer átomo de carbono en la cadena. Este compuesto es incoloro a amarillo claro en apariencia y tiene una fórmula molecular de C8H14O2 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido (E)-oct-2-enoico se puede sintetizar mediante varios métodos. Un enfoque común implica la oxidación de aldehídos alifáticos utilizando enzimas microsomales hepáticas . Otro método incluye la evaporación lenta de soluciones etanólicas a bajas temperaturas, como -30°C .

Métodos de producción industrial

En entornos industriales, el ácido (E)-oct-2-enoico se produce a menudo a través de reacciones químicas controladas que involucran la oxidación de precursores específicos. Los métodos exactos pueden variar dependiendo de la pureza y la aplicación deseada del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido (E)-oct-2-enoico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: El compuesto se puede reducir para formar ácidos carboxílicos saturados.

Sustitución: Varios sustituyentes pueden reemplazar los átomos de hidrógeno en el compuesto bajo condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan a menudo agentes reductores como el hidruro de litio y aluminio (LiAlH4).

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados del ácido (E)-oct-2-enoico, como ácidos carboxílicos saturados y alquenos sustituidos .

Aplicaciones Científicas De Investigación

Food Industry

Flavoring Agent

Trans-2-octenoic acid is naturally present in various fruits and dairy products, contributing to their flavor profiles. Its pleasant aroma makes it a valuable ingredient in food formulations aimed at enhancing sensory experiences. Research indicates that it can improve the palatability of baked goods and candies .

| Application | Details |

|---|---|

| Flavor Profile | Enhances taste in fruits and dairy products |

| Food Products | Used in baked goods and confections |

Pharmaceuticals

Potential Therapeutic Uses

The compound is being explored for its potential in drug development due to its unique chemical structure. Studies have indicated that this compound may influence lipid metabolism and exhibit anti-inflammatory properties . Its role as a signaling molecule in metabolic pathways has garnered interest for therapeutic applications.

| Therapeutic Area | Research Findings |

|---|---|

| Lipid Metabolism | May influence lipid metabolism |

| Anti-inflammatory | Potential for anti-inflammatory effects |

Cosmetics

Emollient Properties

In the cosmetics industry, this compound is valued for its emollient properties, which enhance skin texture and hydration. It is incorporated into various personal care products to improve user experience and efficacy .

| Product Type | Functionality |

|---|---|

| Skin Care | Improves texture and hydration |

| Hair Products | Enhances overall product performance |

Biotechnology

Biodegradable Polymers

this compound is utilized in the synthesis of biodegradable polymers, contributing to the development of environmentally friendly materials. Its incorporation into polymer matrices can enhance biodegradability while maintaining mechanical properties .

| Biopolymer Type | Application Area |

|---|---|

| Biodegradable Polymers | Used in sustainable material development |

Aromatherapy

Aromatic Properties

The compound's pleasant aroma makes it an attractive ingredient in essential oils used for aromatherapy. It promotes relaxation and well-being, making it popular in wellness products .

| Application Type | Benefit |

|---|---|

| Essential Oils | Promotes relaxation and well-being |

Antimicrobial Properties

Recent studies have suggested that this compound exhibits antimicrobial properties against various microorganisms, including bacteria like Staphylococcus aureus and Escherichia coli. This potential makes it a candidate for developing new antimicrobial agents .

| Microorganism Tested | Effectiveness Observed |

|---|---|

| Staphylococcus aureus | Inhibitory effects noted |

| Escherichia coli | Potential antimicrobial activity |

Case Study 1: Food Flavor Enhancement

A study conducted on the use of this compound in fruit juices demonstrated a significant improvement in flavor perception among consumers when added at specific concentrations. The results indicated a preference for juices with enhanced sensory profiles due to the compound's aromatic contributions.

Case Study 2: Antimicrobial Research

Research investigating the antimicrobial properties of this compound revealed promising results against common foodborne pathogens. The study highlighted its potential as a natural preservative alternative, reducing reliance on synthetic preservatives.

Mecanismo De Acción

El mecanismo de acción del ácido (E)-oct-2-enoico implica su interacción con dianas moleculares y vías específicas. Como ácido carboxílico α,β-insaturado, puede participar en reacciones de adición de Michael, donde los nucleófilos se agregan al carbono β del compuesto carbonílico α,β-insaturado. Esta reactividad es crucial para sus funciones biológicas y químicas .

Comparación Con Compuestos Similares

Compuestos similares

Ácido (E)-hept-2-enoico: Otro ácido carboxílico α,β-insaturado con propiedades similares pero una cadena de carbono más corta.

Ácido (E)-non-2-enoico: Estructura similar con una cadena de carbono más larga.

Ácido (E)-dec-2-enoico: Otro compuesto relacionado con una cadena de carbono aún más larga.

Singularidad

El ácido (E)-oct-2-enoico es único debido a su longitud de cadena específica y la posición del doble enlace, que confieren propiedades químicas y biológicas distintas. Su papel como metabolito endógeno también lo diferencia de muchos análogos sintéticos .

Actividad Biológica

trans-2-Octenoic acid, also known as (E)-2-octenoic acid, is an α,β-unsaturated fatty acid characterized by a double bond between the second and third carbon atoms in its eight-carbon chain. Its molecular formula is C8H14O2, with a molecular weight of approximately 142.2 g/mol. This compound is notable for its potential biological activities, including antimicrobial properties, metabolic influence, and possible therapeutic applications.

This compound appears as a colorless to light yellow liquid with a strong oily-musty odor. It is classified as a medium-chain fatty acid and is recognized for its role as an endogenous metabolite in various biological systems. Its structural properties allow it to participate in significant biochemical reactions, including Michael addition reactions, which are essential for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various microorganisms. Notably, it has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . A study highlighted that this compound can inhibit the growth of these bacteria, suggesting its potential application in antimicrobial development.

| Microorganism | Inhibition Observed |

|---|---|

| Staphylococcus aureus | Yes |

| Escherichia coli | Yes |

| Fungi | Limited evidence |

Further studies are necessary to elucidate the precise mechanisms behind these antimicrobial effects and to explore its potential as a natural preservative in food products.

Metabolic Influence

This compound plays a significant role in metabolic pathways. It has been implicated in fat metabolism and may possess anti-inflammatory properties. Its presence in certain fermented foods suggests it could contribute to flavor profiles through interactions with other flavor components. Additionally, it has been linked to the modulation of lipid metabolism, which may have implications for managing metabolic disorders.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in food preservation. The results demonstrated that incorporating this compound into food products significantly reduced microbial load without adversely affecting sensory qualities. This finding supports the potential use of this compound as a natural preservative.

Plant Defense Mechanisms

Another area of research explored the role of this compound in plant defense mechanisms. It was observed that this compound can be induced in plants following pathogen attack, contributing to their resistance against specific pathogens. This suggests potential applications in agricultural biocontrol strategies.

Synthesis and Applications

This compound can be synthesized through various chemical processes, including fermentation and chemical synthesis methods. Its applications extend beyond biological systems; it is also considered for use in biodiesel production through transesterification processes.

Propiedades

Número CAS |

1470-50-4 |

|---|---|

Fórmula molecular |

C8H14O2 |

Peso molecular |

142.20 g/mol |

Nombre IUPAC |

oct-2-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |

Clave InChI |

CWMPPVPFLSZGCY-UHFFFAOYSA-N |

SMILES |

CCCCCC=CC(=O)O |

SMILES isomérico |

CCCCC/C=C/C(=O)O |

SMILES canónico |

CCCCCC=CC(=O)O |

Punto de ebullición |

139.00 to 141.00 °C. @ 13.00 mm Hg |

Densidad |

0.935-0.941 |

melting_point |

5 - 6 °C |

Key on ui other cas no. |

1871-67-6 1470-50-4 |

Descripción física |

Liquid Colourless liquid; Buttery, butterscotch aroma |

Pictogramas |

Corrosive |

Solubilidad |

slightly Insoluble in water; soluble in oils Soluble (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.